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Compound of Interest

Compound Name:
4-[(5-Chloropyridin-2-

yl)oxy]benzoic acid

CAS No.: 289044-48-0

Cat. No.: B1424968

Get Quote

Executive Summary
4-(5-Chloro-2-pyridyloxy)benzoic acid is a diaryl ether scaffold characterized by a benzoic acid

moiety linked via an ether oxygen to a 2-pyridyl ring substituted with chlorine at the 5-position.

[1] This structural motif is critical in the development of Peroxisome Proliferator-Activated

Receptor (PPAR) agonists and specific herbicide classes (e.g., phenoxy-pyridines). Its

chemical stability and functional groups make it a versatile building block for late-stage

diversification in medicinal chemistry.

Part 1: Chemical Identity & Structural Nomenclature
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Parameter Technical Specification

IUPAC Name 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid

CAS Registry Number 1259323-85-7

Molecular Formula C₁₂H₈ClNO₃

Molecular Weight 249.65 g/mol

SMILES OC(=O)c1ccc(Oc2ncc(Cl)cc2)cc1

InChI Key
InChI=1S/C12H8ClNO3/c13-10-5-6-11(14-

10)17-9-3-1-8(2-4-9)12(15)16/h1-6H,(H,15,16)

Structural Visualization
The compound consists of two aromatic systems connected by an ether linkage.[2] The

electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SNAr) during

synthesis, while the carboxylic acid on the phenyl ring allows for further derivatization (e.g.,

amide coupling, esterification).
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Caption: Structural connectivity of 4-(5-chloro-2-pyridyloxy)benzoic acid showing key functional

moieties.

Part 2: Synonyms & Nomenclature Variations
Correct identification requires navigating various naming conventions used in patent literature

and chemical catalogs.

Systematic & Semi-Systematic Names
Preferred IUPAC: 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid
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Chemical Abstracts (CA) Index Name: Benzoic acid, 4-[(5-chloro-2-pyridinyl)oxy]-

Inverted Name: p-(5-Chloro-2-pyridyloxy)benzoic acid

Functional Class Synonyms
Ether Derivative: 4-(5-Chloro-2-pyridyloxy)benzoate (referring to the salt/ester form)

Scaffold Descriptor: 5-Chloro-2-(4-carboxyphenoxy)pyridine

Related Derivatives (Common Confusion Points)
Methyl Ester: Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate (CAS: 1259323-86-8)

Phenol Precursor: 4-[(5-chloropyridin-2-yl)oxy]phenol

Isomeric Form: 3-[(5-chloropyridin-2-yl)oxy]benzoic acid (Meta-isomer)

Part 3: Synthetic Context & Methodology[4]
The synthesis of 4-(5-chloro-2-pyridyloxy)benzoic acid typically employs a Nucleophilic

Aromatic Substitution (SNAr) strategy. This route is favored for its high yield and scalability

compared to metal-catalyzed cross-couplings (e.g., Ullmann ether synthesis).

Synthesis Protocol (SNAr Pathway)
Reaction Principle: The 4-hydroxybenzoic acid (or its ester) acts as the nucleophile, attacking

the electron-deficient 2-position of the 2,5-dichloropyridine. The chlorine at the 2-position is the

leaving group, activated by the adjacent ring nitrogen.

Step-by-Step Methodology:

Deprotonation: Dissolve 4-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent (DMF or

DMSO). Add a base such as Potassium Carbonate (K₂CO₃, 2.5 eq) or Cesium Carbonate

(Cs₂CO₃, 1.5 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion.

Coupling: Add 2,5-dichloropyridine (1.1 eq) to the reaction mixture.
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Heating: Heat the mixture to 80–120°C for 4–12 hours. Monitor reaction progress via TLC or

HPLC.

Workup: Cool the mixture and pour into ice-water. Acidify with 1N HCl to pH ~3 to precipitate

the free acid.

Purification: Filter the solid, wash with water, and recrystallize from ethanol/water or purify

via column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthetic Workflow Diagram
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Caption: SNAr synthetic pathway for 4-(5-chloro-2-pyridyloxy)benzoic acid.

Part 4: Applications & Research Utility
Pharmaceutical Development

PPAR Agonists: The diaryl ether scaffold is a bioisostere for the fibrate class of drugs. The 5-

chloro-pyridine moiety mimics the lipophilic tail required for binding to the PPAR-alpha or

PPAR-gamma ligand-binding domain.

Enzyme Inhibition: Used as a core scaffold for designing inhibitors of specific kinases or

metalloproteases where a rigid, linear linker is required.

Agrochemical Intermediates
Herbicidal Activity: Structurally related to the pyridyloxy-phenoxy-propionate class (e.g.,

Haloxyfop, Fluazifop). While the benzoic acid itself is often a metabolite or precursor, its

esters exhibit auxin-like herbicidal activity.

Part 5: Safety & Handling
Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Handling Protocol:

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation

of dust.

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly

closed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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